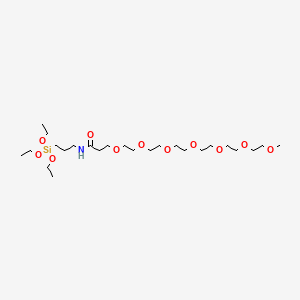![molecular formula C43H47N2NaO6S2 B11931053 sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)
sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate involves multiple steps, starting with the preparation of the benzo[e]indole core. The key steps include:
Formation of the benzo[e]indole core: This involves the condensation of appropriate aromatic aldehydes with indole derivatives under acidic conditions.
Introduction of the sulfonate group: This is achieved by sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the butane-1-sulfonate group: This step involves the reaction of the intermediate compound with butane-1-sulfonyl chloride in the presence of a base like pyridine.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common industrial methods include:
Batch processing: For small to medium-scale production.
Continuous flow processing: For large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Aplicaciones Científicas De Investigación
Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a fluorescent marker in cell imaging and molecular biology studies.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance materials and as a colorant in textiles and plastics.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
Fluorescence: The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging applications.
Photodynamic Therapy: In medical applications, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is unique due to its combination of functional groups and structural features. Similar compounds include:
Sodium 4-[(2E)-2-{(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indolium-2-yl]-2,4-pentadien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl]-1-butanesulfonate: Similar structure but different substitution pattern.
Sodium 4-[(2E)-2-{(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indolium-2-yl]-2,4-pentadien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl]-1-butanesulfonate: Similar functional groups but different core structure.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propiedades
Fórmula molecular |
C43H47N2NaO6S2 |
|---|---|
Peso molecular |
775.0 g/mol |
Nombre IUPAC |
sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |
Clave InChI |
MOFVSTNWEDAEEK-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)


![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)



![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)



![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
